4-methyl-2-phenyl-1H-indole
Overview
Description
4-methyl-2-phenyl-1H-indole is a heterocyclic aromatic organic compound. It is a derivative of indole, which is a significant structure in many natural products and pharmaceuticals. The indole nucleus is known for its presence in various bioactive compounds, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods exist for synthesizing 4-methyl-2-phenyl-1H-indole. One common method involves the reaction of 2-iodoaniline with 1-heptyne in the presence of palladium(II) chloride, copper(I) iodide, and triethylamine in dimethylformamide under reflux conditions . Another approach is the Bartoli indole synthesis, which involves the reaction of nitroaromatics with vinyl Grignard reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. Catalysts and reaction conditions are carefully controlled to ensure the purity and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution reactions: It can participate in substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, sulfonyl chlorides, and nitrating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated indoles, while oxidation can produce indole-2-carboxylic acids .
Scientific Research Applications
4-methyl-2-phenyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-phenyl-1H-indole involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific derivatives of the compound .
Comparison with Similar Compounds
Similar Compounds
2-phenylindole: Another indole derivative with similar structural features but different substituents.
1-methyl-2-phenylindole: A methylated version of 2-phenylindole with distinct chemical properties.
Uniqueness
4-methyl-2-phenyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methyl-2-phenyl-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-6-5-9-14-13(11)10-15(16-14)12-7-3-2-4-8-12/h2-10,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGAYLXUBDCFIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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